Product packaging for 2,6,2'-Trimethyl-biphenyl(Cat. No.:CAS No. 10273-87-7)

2,6,2'-Trimethyl-biphenyl

Cat. No.: B8532455
CAS No.: 10273-87-7
M. Wt: 196.29 g/mol
InChI Key: SDEAJEBPJCMHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6,2'-Trimethyl-biphenyl is an organic compound with the molecular formula C15H16 and a molar mass of 196.29 g/mol . It belongs to the class of substituted biphenyls, which consist of two benzene rings connected by a single bond . The specific placement of methyl groups at the 2, 6, and 2' positions influences the molecule's stereochemistry, introducing steric hindrance that can restrict rotation around the central bond. This can make it a compound of interest in the study of atropisomerism, where the hindered rotation can give rise to stable chiral conformers . Biphenyl derivatives serve as versatile intermediates in organic synthesis and are frequently employed in cross-coupling reactions, such as the Suzuki reaction, to construct more complex molecular architectures . While the parent biphenyl is used in industrial applications and as a starting material for various compounds, this specific trimethylated analogue is provided exclusively as a high-purity building block for research and development purposes . This product is intended for laboratory research use only and is not classified as a drug, food additive, or household chemical. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16 B8532455 2,6,2'-Trimethyl-biphenyl CAS No. 10273-87-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10273-87-7

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1,3-dimethyl-2-(2-methylphenyl)benzene

InChI

InChI=1S/C15H16/c1-11-7-4-5-10-14(11)15-12(2)8-6-9-13(15)3/h4-10H,1-3H3

InChI Key

SDEAJEBPJCMHBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC=C2C

Origin of Product

United States

The Broader Context: Significance of Substituted Biaryl Scaffolds

Substituted biaryl scaffolds are a cornerstone of modern organic chemistry, their prevalence underscored by their appearance in a vast array of functional molecules. These structural motifs are central to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netrsc.orgmdpi.com The biaryl framework is a privileged structure in drug discovery, found in therapeutics ranging from antibiotics and anti-inflammatory agents to neurological and antihypertensive drugs. nih.govsci-hub.senih.gov This is largely due to the unique three-dimensional arrangement that a biaryl can adopt, which allows for precise interactions with biological targets like proteins and enzymes. nih.gov

Beyond medicine, biaryl units are integral to the field of materials science, contributing to the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. acs.orgrsc.org In the realm of catalysis, axially chiral biaryl compounds, such as BINAP and its derivatives, have proven to be exceptionally effective as ligands in asymmetric synthesis, a process that allows for the selective production of one enantiomer of a chiral molecule over the other. wikipedia.orgbeilstein-journals.orgchemrxiv.org The ability to control chirality is of paramount importance in the synthesis of many pharmaceuticals, where different enantiomers can have vastly different biological activities. The development of new and efficient methods for constructing biaryl scaffolds, such as direct C-H bond activation and various cross-coupling reactions, remains an active and vital area of chemical research. rsc.orgsci-hub.senih.gov

Hindered Rotation and the Dawn of Axial Chirality in Biphenyls

The concept of atropisomerism, a form of stereoisomerism arising from hindered rotation around a single bond, is fundamental to understanding the chemistry of many substituted biphenyls. wikipedia.orgpharmaguideline.comyoutube.com In an unsubstituted biphenyl (B1667301) molecule, there is relatively free rotation around the single bond connecting the two phenyl rings. However, when bulky substituents are placed at the ortho positions (the positions adjacent to the ring-connecting bond), steric hindrance can severely restrict this rotation. pharmaguideline.comcutm.ac.in

This restriction gives rise to stable, non-interconverting rotational isomers known as atropisomers. govtgirlsekbalpur.com If the substitution pattern on the rings is appropriate, these atropisomers can be non-superimposable mirror images of each other, leading to a form of chirality known as axial chirality. pharmaguideline.comyoutube.comcutm.ac.in Unlike the more commonly encountered point chirality, which is centered on a single atom, axial chirality is a property of the molecule as a whole, centered around the axis of the biphenyl bond. pharmaguideline.comcutm.ac.in

The first experimental detection of atropisomerism was in 1922 by George Christie and James Kenner, who successfully separated the enantiomers of a tetra-substituted biphenyl. wikipedia.orgscribd.com The stability of atropisomers is determined by the energy barrier to rotation around the biphenyl bond. A higher energy barrier, resulting from larger and more numerous ortho substituents, leads to more stable atropisomers that can be isolated and studied individually. wikipedia.orgresearchgate.net This energy barrier can be measured using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. acs.orgrsc.orgscispace.com

2,6,2 Trimethyl Biphenyl: a Model for Contemporary Research

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have been extensively utilized in the synthesis of biaryl compounds. Current time information in Bangalore, IN. Several methods, including the Suzuki-Miyaura, Ullmann, Negishi, and Hiyama couplings, have been adapted and optimized to accommodate sterically demanding substrates.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile methods for biaryl synthesis, valued for its mild reaction conditions and high functional group tolerance. nih.gov The reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. mdpi-res.com For the synthesis of sterically hindered biaryls like this compound, the choice of ligand is crucial. Bulky and electron-rich phosphine (B1218219) ligands have been shown to significantly enhance the efficiency of the coupling by promoting both oxidative addition and reductive elimination steps. nih.gov

For instance, the coupling of 2,6-dimethylphenylboronic acid with 2-halotoluenes in the presence of a suitable palladium catalyst and ligand system can yield this compound. Research has shown that catalyst systems like Pd(dba)₂/2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (DPDB) are effective for the synthesis of sterically hindered polychlorinated biphenyl (PCB) derivatives, achieving yields between 65% and 98%. nih.govnih.gov The development of novel P,O-type indolylphosphine ligands has also shown promise, with one such ligand facilitating the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and 2,6-dimethylphenylboronic acid. ccspublishing.org.cn

Table 1: Comparison of Yields for Sterically Hindered Biaryl Synthesis using Suzuki-Miyaura and Ullmann Coupling

Starting Materials Coupling Method Catalyst System Yield (%) Reference
Iodinated Precursors Suzuki Coupling Pd(dba)₂/DPDB 65-98 nih.govnih.gov
Iodinated Precursors Ullmann Coupling Copper bronze 20-38 nih.govnih.gov
4-chlorotoluene and 2,6-dimethylphenylboronic acid Suzuki Coupling Pd/P,O-type indolylphosphine ligand Not specified ccspublishing.org.cn

Ullmann Coupling Reactions: Advanced Approaches and Yield Optimization

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.org While effective, this method often requires harsh reaction conditions, such as high temperatures. organic-chemistry.org Advanced approaches have focused on improving the efficiency and broadening the scope of the Ullmann coupling. For instance, the use of more reactive copper(I) species and the development of catalytic cycles involving Cu(III) intermediates have been explored. organic-chemistry.org

Negishi and Hiyama Cross-Coupling Variants for Sterically Demanding Substrates

The Negishi coupling utilizes organozinc reagents and offers a powerful method for the formation of C-C bonds, including the synthesis of unsymmetrical biaryls. rsc.orgorganic-chemistry.org This reaction can be catalyzed by either palladium or nickel complexes. wikipedia.org The versatility of the Negishi coupling allows for the coupling of various carbon atoms (sp³, sp², and sp), making it a valuable tool in organic synthesis. wikipedia.org For sterically hindered substrates, nickel-based catalysts, such as Ni(acac)₂/PPh₃, have been shown to facilitate the coupling between arylzinc chlorides and haloarenes. rsc.org

The Hiyama cross-coupling reaction employs organosilicon reagents, which are attractive due to their low cost, low toxicity, and high stability. chemistryviews.org This method has been successfully applied to the synthesis of sterically hindered aryl and heteroaryl compounds. chemistryviews.org The development of a palladium-catalyzed Hiyama-type coupling of aryl thianthrenium or phenoxathiinium salts with organosilanes provides a practical method for preparing biaryls under mild conditions. acs.org Furthermore, a protocol involving the addition of water has been shown to dramatically improve the yield of the Hiyama coupling for sterically hindered aryl chlorides. umich.eduumich.eduresearchgate.net This water-addition protocol has been shown to be effective in the synthesis of tri-ortho-substituted biaryls. umich.edu

Table 2: Catalytic Systems for Negishi and Hiyama Couplings of Sterically Hindered Substrates

Coupling Reaction Catalyst System Substrates Key Features Reference
Negishi Coupling Ni(acac)₂/PPh₃ Arylzinc chlorides and haloarenes Effective for sterically hindered substrates rsc.org
Hiyama Coupling Pd(OAc)₂/L2 with water addition Sterically hindered aryl chlorides and aryl(trialkoxy)silanes Improved yields, low catalyst loading umich.eduumich.eduresearchgate.net
Hiyama-type Coupling Pd(tBu₃P)₂ Aryl thianthrenium/phenoxathiinium salts and organosilanes Mild reaction conditions acs.org

Exploration of Other Catalytic Systems (e.g., Gold(III) Complexes) for C-C Bond Construction

While palladium and copper have dominated the field of cross-coupling catalysis, other metals are being explored for their potential in C-C bond formation. Although specific examples for the synthesis of this compound using gold catalysis are not prevalent in the provided search results, the broader field of catalysis is continuously evolving. Researchers are investigating alternative catalytic systems to overcome the limitations of existing methods, such as catalyst cost and sensitivity. preprints.org Biocatalytic approaches using enzymes like cytochrome P450 are also emerging as a green alternative for oxidative C-C bond formation to create sterically-hindered biaryl bonds. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr) Pathways in the Synthesis of Hindered Biphenyls

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to the formation of biaryl linkages, particularly for sterically congested molecules. This method typically involves the reaction of a nucleophilic arene with an electrophilic arene. A notable example is the synthesis of highly hindered biphenyl-2-carboxylates through the SNAr reaction of tert-butyl 2-methoxybenzoates with aryl Grignard reagents. acs.orgacs.org This approach has been shown to be particularly effective for the synthesis of sterically congested biphenyl-2-carboxylic acid derivatives. acs.org The reaction proceeds by the addition of the Grignard reagent to the methoxy-substituted ring, followed by elimination.

Another approach involves the generation of aryne intermediates, which can then undergo addition and dimerization to form symmetrical biaryls. acs.orgnih.govacs.orgresearchgate.net For instance, benzynes generated from 2-iodophenylsulfonates can react with various nucleophiles, and the resulting aryl Grignard intermediate can be dimerized using a copper salt and an oxidant to yield hindered biaryls. acs.orgnih.govacs.orgresearchgate.net

Directed Functionalization and Regioselective Synthesis of this compound Precursors

Furthermore, the synthesis of precursors can be achieved through regioselective addition to substituted arynes. 3-substituted arynes have been shown to undergo regioselective addition of nucleophiles, enabling the synthesis of atropisomeric biaryls. acs.orgnih.govacs.org This control over regioselectivity is crucial for constructing the specific substitution pattern required for this compound and its analogs.

Retrosynthetic Analysis for Complex this compound Derivatives

The strategic planning for the synthesis of complex organic molecules relies heavily on retrosynthetic analysis, a method that deconstructs a target molecule into simpler, readily available precursors through a series of logical bond disconnections. numberanalytics.comdokumen.pubjournalspress.com This approach is particularly crucial for the synthesis of sterically hindered and polysubstituted biaryls, such as derivatives of this compound, where the arrangement of substituents can significantly influence the feasibility of bond formations. oregonstate.edu The analysis involves identifying key bonds for disconnection, which correspond to reliable and high-yielding chemical reactions in the forward synthesis, and considering the interplay of electronic and steric effects of the various functional groups present. youtube.com

A primary disconnection for any biaryl system is the central carbon-carbon (C-C) bond linking the two aromatic rings. numberanalytics.com This disconnection gives rise to two aryl synthons, which can be assembled using a variety of cross-coupling reactions. The choice of the specific cross-coupling reaction often dictates the nature of the functional groups (X and Y) that must be present on the precursor rings in the forward synthesis.

Strategic Disconnections and Precursor Design

Let us consider a hypothetical complex derivative of this compound, Target Molecule 1 , which features orthogonal functionalization on both aromatic rings: a carboxylic acid group and a nitro group. The presence of these groups, in addition to the inherent steric hindrance from the three methyl groups, requires a careful retrosynthetic plan to ensure a successful synthesis.

The most logical primary disconnection is the axial C-C bond of the biaryl system. This leads to two substituted benzene (B151609) precursors. The specific nature of the reactive functional groups on these precursors will be determined by the choice of the forward coupling reaction.

Scenario 1: Suzuki-Miyaura Coupling

One of the most powerful and versatile methods for biaryl synthesis is the Suzuki-Miyaura cross-coupling reaction. acs.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. acs.org

For Target Molecule 1 , a retrosynthetic disconnection based on a Suzuki-Miyaura coupling would lead to two possible pairs of precursors:

Path A: Precursor A1 (a boronic acid) and Precursor A2 (an aryl halide).

Path B: Precursor B1 (an aryl halide) and Precursor B2 (a boronic acid).

The choice between Path A and Path B would be guided by the commercial availability and stability of the precursors, as well as the potential for side reactions. For instance, the electronic nature of the substituents can influence the efficiency of the coupling reaction.

Scenario 2: Ullmann Condensation

An alternative, classical approach is the Ullmann condensation, which involves the copper-mediated coupling of two aryl halides. vanderbilt.edu This method is particularly useful for the synthesis of symmetrical biaryls but can also be applied to unsymmetrical cases, especially when one of the aryl halides is activated by electron-withdrawing groups.

A retrosynthetic disconnection based on the Ullmann reaction would yield two aryl halide precursors, C1 and C2 . The nitro group in precursor C1 would activate the adjacent halide towards nucleophilic attack by the copper-activated species derived from C2 .

Scenario 3: Diels-Alder Approach

A more advanced and elegant strategy for constructing highly substituted biaryls is the Diels-Alder approach. oregonstate.edu This method involves the [4+2] cycloaddition of a substituted diene with a dienophile, followed by an aromatization step. oregonstate.edu This strategy can be particularly effective for creating tetra-ortho-substituted biaryls under relatively mild conditions. oregonstate.edu

In a retrosynthetic sense, this would involve disconnecting the target molecule into a substituted diene and a dienophile. The specific structures of these precursors would be designed to yield the desired substitution pattern on the final biaryl product after the cycloaddition and subsequent aromatization.

Further Disconnections and Functional Group Interconversions

Once the primary biaryl disconnection is established, the resulting precursors are further broken down into simpler, commercially available starting materials. This often involves functional group interconversions (FGI). For example, a carboxylic acid group can be retrosynthetically derived from the oxidation of a methyl group or the hydrolysis of a nitrile. Similarly, a nitro group can be introduced via electrophilic aromatic nitration.

The table below outlines the key retrosynthetic disconnections for Target Molecule 1 and the corresponding synthetic precursors for different synthetic strategies.

Target MoleculeDisconnection StrategyPrecursor 1Precursor 2
Target Molecule 1 Suzuki-Miyaura (Path A)A1 (Boronic Acid)A2 (Aryl Halide)
Target Molecule 1 Suzuki-Miyaura (Path B)B1 (Aryl Halide)B2 (Boronic Acid)
Target Molecule 1 Ullmann CondensationC1 (Aryl Halide)C2 (Aryl Halide)

X-ray Crystallography for Solid-State Conformations and Dihedral Angle Elucidation

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, the solid-state conformation can be confidently predicted based on data from closely related, sterically hindered biphenyls. The presence of three methyl groups in the ortho positions to the biphenyl linkage imposes significant steric strain, which prevents the two phenyl rings from adopting a coplanar arrangement.

In analogous compounds, this steric repulsion forces the phenyl rings to twist relative to each other, resulting in a high dihedral angle. For instance, the X-ray crystal structure of 5′-methoxy-2,4,6-trimethyl-2′-nitrosobiphenyl, which also possesses three ortho substituents, shows two independent molecules with interplanar dihedral angles of 85.09° and 89.43°, indicating a nearly orthogonal conformation. researchgate.net Similarly, complex atropisomeric biphenyls with ortho substituents exhibit large torsion angles, such as 85.3° and 90.4°, to relieve steric clash. rsc.org Studies on bridged biphenyls further confirm that intramolecular steric forces are primary elements in controlling the helicity and dihedral angle of the biphenyl system. nih.gov In the case of this compound, the molecule is expected to crystallize in a conformation where the dihedral angle between the two rings is large, likely approaching 90°, to minimize the steric interactions between the three ortho-methyl groups. This twisted, non-planar structure is a direct consequence of the substitution pattern and is the basis for its chirality.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the detailed structure of this compound in solution. The steric hindrance that dictates the solid-state structure also profoundly influences the NMR spectrum by restricting rotation around the C-C single bond between the phenyl rings, leading to unique chemical shifts and dynamic phenomena.

Detailed ¹H NMR Chemical Shift Analysis for Substituent Effects and Anisotropy

The ¹H NMR spectrum of this compound is expected to be complex due to the molecule's asymmetry and hindered rotation. The three methyl groups and the seven aromatic protons are all chemically non-equivalent.

The key feature influencing the spectrum is the magnetic anisotropy of the aromatic rings. In the stable, non-planar conformation, the protons and methyl groups on one ring are positioned in the shielding cone of the other ring's π-electron system. This shielding effect causes their resonance signals to appear at a higher field (lower ppm) compared to simple, unhindered analogs like toluene (B28343) or xylene. The protons on the 2,6-dimethylphenyl ring and the single methyl group on the 2'-methylphenyl ring are particularly affected.

A predicted ¹H NMR spectrum would show three distinct singlets for the three methyl groups and a complex multiplet region for the seven aromatic protons. Due to slow rotation on the NMR timescale at room temperature, distinct signals are expected for each proton.

¹³C NMR Spectroscopic Investigations for Carbon Framework Elucidation

In ¹³C NMR spectroscopy, the number of signals directly reflects the number of chemically non-equivalent carbon atoms. nih.gov Due to the hindered rotation and resulting axial chirality, all 15 carbon atoms in this compound are expected to be chemically distinct. This would result in a spectrum containing 15 discrete signals, a clear confirmation of the molecule's asymmetry.

The chemical shifts can be predicted based on standard values for substituted benzenes. The methyl carbons would appear at high field (15-25 ppm), while the aromatic carbons would resonate in the 120-145 ppm region. The quaternary carbons (to which the methyl groups and the other ring are attached) would be found at the downfield end of this range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm) Number of Signals Rationale
Aromatic C-H 125 - 130 7 Typical range for protonated aromatic carbons. Each is unique due to asymmetry.
Aromatic Quaternary (C-C & C-CH₃) 135 - 145 5 Ipso-carbons deshielded by substituents. Includes the four carbons of the biphenyl bond and the three carbons bearing methyl groups.

Multidimensional NMR Techniques for Stereochemical Assignments and Conformational Dynamics

Multidimensional NMR techniques are crucial for unambiguously assigning the complex spectra and for studying the dynamic processes of this compound.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the through-bond scalar couplings between protons. uzh.ch This would allow for the assignment of protons within each of the two aromatic spin systems, for example, by tracing the connectivity from the H-3' proton to H-4', H-5', and H-6' on the monosubstituted ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are close to each other (typically < 5 Å). columbia.edu This is the definitive technique for probing the molecule's stereochemistry. A crucial observation would be NOE cross-peaks between the methyl protons on one ring and the aromatic or methyl protons on the other ring. These correlations would provide direct evidence of the twisted conformation and are essential for assigning the absolute configuration of the atropisomers when combined with chiral derivatizing agents.

Dynamic NMR (D-NMR): Hindered rotation in biphenyls can be quantified using variable-temperature NMR experiments. unibo.it At low temperatures, the rotation is slow on the NMR timescale, and separate signals for all non-equivalent protons are observed. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the signals for two exchanging sites broaden and merge into a single peak. By analyzing the spectra at different temperatures, it is possible to calculate the free energy of activation (ΔG‡) for the rotational process, providing a quantitative measure of the atropisomers' conformational stability. unibo.it

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its molecular vibrations. unibo.it The two techniques are complementary; IR spectroscopy measures the change in dipole moment during a vibration, while Raman spectroscopy measures the change in polarizability. mt.comresearchgate.net For a molecule like this compound, a combination of both methods would yield a comprehensive vibrational profile.

Although specific experimental spectra for this compound were not located, the expected characteristic bands can be predicted based on its functional groups.

Table 3: Predicted Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Technique Description
3100 - 3000 Aromatic C-H Stretch IR & Raman Stretching vibrations of the C-H bonds on the phenyl rings.
2980 - 2850 Aliphatic C-H Stretch IR & Raman Symmetric and asymmetric stretching of C-H bonds in the three methyl groups.
1600 & 1475 Aromatic C=C Stretch IR & Raman Characteristic skeletal vibrations of the phenyl rings. Often appear as a pair of bands.
1460 - 1440 Methyl Asymmetric Bend IR & Raman Bending (scissoring) vibrations of the methyl groups.

Electronic Circular Dichroism (ECD) for Absolute Stereostructure Determination of Atropisomers

The steric hindrance in this compound creates a high barrier to rotation around the central C-C bond, resulting in axial chirality. This means the molecule exists as a pair of stable, non-superimposable mirror images called atropisomers (designated as P/M or Rₐ/Sₐ). These enantiomers can, in principle, be separated.

Electronic Circular Dichroism (ECD) is the premier technique for determining the absolute configuration of such chiral molecules. scispace.com ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. ee-net.ne.jp An ECD spectrum plots this difference (Δε) against wavelength, resulting in positive or negative bands known as Cotton effects.

The absolute configuration of the atropisomers of this compound would be determined by a combined experimental and theoretical approach. ee-net.ne.jpnih.gov

The two enantiomers are first resolved or separated using a chiral technique, such as chiral High-Performance Liquid Chromatography (HPLC).

The experimental ECD spectrum of one of the pure enantiomers is recorded.

Quantum mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical ECD spectrum for one of the atropisomers of known configuration (e.g., the P-isomer). unibo.it

The experimental spectrum is then compared to the calculated spectrum. If the signs and shapes of the Cotton effects in the experimental spectrum match those of the calculated spectrum for the P-isomer, then the absolute configuration of that enantiomer is assigned as P. If the experimental spectrum is a mirror image of the calculated one, the enantiomer has the opposite (M) configuration.

This method has been successfully used to unequivocally determine the absolute configurations of numerous atropisomeric biphenyls and related systems. unibo.itee-net.ne.jp

Solid-State NMR Spectroscopy and NMR Crystallography for Microcrystalline Samples

The structural analysis of microcrystalline organic compounds like this compound presents unique challenges. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, molecules have restricted motion. This results in significant line broadening in NMR spectra from factors such as chemical shift anisotropy (CSA) and dipolar couplings, often obscuring detailed structural information. huji.ac.ilgeologyscience.ru

To overcome these challenges, high-resolution solid-state NMR techniques are employed. The most common among these is Cross-Polarization Magic-Angle Spinning (CP/MAS). huji.ac.ilmdpi.comnih.gov Magic-Angle Spinning (MAS) involves rapidly spinning the sample at an angle of 54.74° relative to the external magnetic field, which mechanically averages the anisotropic interactions to yield sharper, solution-like spectral lines. geologyscience.ru Cross-Polarization is a sensitivity enhancement technique that transfers magnetization from abundant spins (like ¹H) to dilute spins (like ¹³C), significantly reducing the time required to acquire spectra for nuclei with low natural abundance. mdpi.com

For a molecule such as this compound, a ¹³C CP/MAS NMR spectrum would provide a fingerprint of its solid-state conformation. Due to the steric hindrance caused by the ortho-methyl groups, the two phenyl rings are forced into a twisted, non-planar arrangement. In the solid state, the exact torsion angle between the rings becomes fixed. While in solution, the molecule might exhibit a certain number of signals corresponding to chemically equivalent carbons, in the solid state, this can change. If the molecule crystallizes in a way that the two phenyl rings are not related by symmetry in the crystal lattice (i.e., they occupy crystallographically inequivalent positions), a doubling of resonances for the aromatic carbons would be expected compared to the solution-state spectrum. huji.ac.ilrsc.org

For instance, the ¹³C CP/MAS NMR spectrum would be expected to show distinct signals for each unique carbon environment in the asymmetric unit of the crystal. The chemical shifts of the methyl carbons and the various aromatic carbons would be highly sensitive to the local electronic environment, which is dictated by the solid-state packing and the specific inter-ring dihedral angle.

Hypothetical ¹³C CP/MAS NMR Data for this compound

Carbon Atom(s)Expected Chemical Shift Range (ppm)Notes
Methyl (C2', C2, C6)18 - 25The ortho-methyl groups may show distinct shifts due to different steric environments.
Quaternary (C1, C1')138 - 145The carbons at the biphenyl linkage are sensitive to the torsion angle.
Substituted Aromatic (C2, C6, C2')135 - 140Carbons bearing the methyl groups.
Unsubstituted Aromatic (CH)125 - 130Aromatic carbons with attached protons.

NMR Crystallography combines ssNMR data with computational modeling and, ideally, powder X-ray diffraction (PXRD) data to produce a complete crystal structure. plos.org For a microcrystalline powder of this compound, this approach would be invaluable.

The process typically involves:

Unit Cell Determination: PXRD is used to determine the unit cell parameters and space group of the crystal.

Structure Solution: A preliminary structural model is generated, often using the molecular structure and attempting to fit it within the determined unit cell.

Structural Refinement with ssNMR: This is where ssNMR provides crucial constraints. For example, the number of observed resonances in the ¹³C CP/MAS spectrum reveals the number of crystallographically inequivalent molecules in the asymmetric unit. Furthermore, advanced 2D ssNMR experiments can measure specific internuclear distances (e.g., ¹H-¹³C distances), providing precise data to validate and refine the computed model. huji.ac.il Techniques like DFT-GIAO (Density Functional Theory - Gauge-Including Atomic Orbital) calculations can predict NMR chemical shifts for a given crystal structure, which are then compared against the experimental ssNMR data to find the best structural match. preprints.org

This integrated NMR crystallography approach allows for the high-resolution determination of the solid-state structure, including the precise torsion angle between the phenyl rings and the arrangement of molecules in the crystal lattice, details that are fundamental to understanding the material's properties.

Conformational Dynamics and Atropisomerism of 2,6,2 Trimethyl Biphenyl

Theoretical Framework of Atropisomerism in Ortho-Substituted Biphenyls

Atropisomerism, a term derived from the Greek words for "not" and "turn," describes stereoisomers that result from hindered rotation around a single bond. unacademy.com In biphenyl (B1667301) systems, the free rotation around the central carbon-carbon single bond can be significantly restricted by the presence of bulky substituents in the ortho positions of the phenyl rings. unacademy.commgscience.ac.in This steric hindrance creates a substantial energy barrier to rotation, which, if high enough, allows for the isolation of individual rotational isomers, or atropisomers. wikipedia.org

For a biphenyl to exhibit atropisomerism, several conditions must be met. The primary requirement is the presence of sufficiently large ortho substituents that create a steric barrier to rotation. inflibnet.ac.in The stability of the individual atropisomers is directly related to the magnitude of this rotational barrier. wikipedia.org A generally accepted threshold for the isolation of atropisomers at room temperature is a rotational energy barrier of approximately 16 to 19 kcal/mol. libretexts.org If the energy barrier is below this range, the atropisomers will interconvert rapidly, resulting in a racemic mixture. libretexts.org

The chirality in these molecules is not centered on a single atom but is axial, existing along the biphenyl linkage. unacademy.cominflibnet.ac.in The two phenyl rings are typically not coplanar in the ground state; for instance, unsubstituted biphenyl has a dihedral angle of about 44.4°. unacademy.comlibretexts.org The introduction of ortho substituents forces the rings into a more twisted conformation to minimize steric strain. inflibnet.ac.in The interconversion between the two enantiomeric atropisomers requires passing through a high-energy planar transition state where the ortho substituents are in close proximity, leading to significant steric repulsion. ulisboa.pt

Experimental Determination of Rotational Barriers and Interconversion Kinetics

The rotational barriers and the kinetics of interconversion between atropisomers can be experimentally determined using techniques such as dynamic nuclear magnetic resonance (DNMR) spectroscopy. rsc.orged.gov By studying the changes in the NMR spectrum at different temperatures, it is possible to calculate the free energy of activation (ΔG‡) for the rotational process. rsc.orgresearchgate.net

In the case of ortho-substituted biphenyls, the size of the ortho substituents plays a crucial role in the magnitude of the rotational barrier. For example, the addition of methyl groups in the ortho positions significantly increases the rotational barrier compared to unsubstituted biphenyl. unacademy.com The rotational barrier for 2,2'-dimethylbiphenyl (B165481) is reported to be 17.4 kcal/mol (72.8 kJ/mol). unacademy.com For 2,6,2'-trimethyl-biphenyl, the presence of three methyl groups in the ortho positions creates a significant steric hindrance to rotation. Molecular mechanics calculations have been used to estimate the rotational barrier for similar 2,3,5',6-tetramethyl-2'-alkylbiphenyl compounds to be around 149.4 kJ/mol to 155 kJ/mol, highlighting the substantial energy required for interconversion. uu.nl

The kinetics of interconversion, or racemization, are directly related to the rotational energy barrier. A higher barrier corresponds to a slower rate of interconversion and a longer half-life for the individual atropisomers. wikipedia.org The half-life for racemization can be determined by monitoring the optical rotation of a solution of a resolved enantiomer over time. For a molecule to be considered to have stable atropisomers at a given temperature, a half-life of at least 1000 seconds is often used as a benchmark, which corresponds to an energy barrier of about 22 kcal/mol (93 kJ/mol) at 300 K. unacademy.comwikipedia.org

Table 1: Rotational Energy Barriers and Half-lives for Racemization of Selected Biphenyls

CompoundRotational Barrier (kcal/mol)Half-life at 25 °C
2,2'-Dimethylbiphenyl17.4 unacademy.comMinutes
2,2'-Diiodo-6,6'-dicarboxybiphenyl>19 libretexts.orgYears
2,3,5',6-Tetramethyl-2'-alkylbiphenyl~35.7-37.0 (149.4-155 kJ/mol) uu.nlVery long

This table is for illustrative purposes and includes data for related compounds to provide context for the expected behavior of this compound.

Resolution and Separation Techniques for this compound Atropisomers (e.g., Chiral HPLC)

Due to their chirality, the atropisomers of this compound can be resolved into their individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. chiraltech.comnih.gov

Chiral HPLC relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. nih.gov The stationary phases are often based on chiral selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. nih.gov The choice of the chiral column and the mobile phase composition is critical for achieving successful separation. eurjchem.com

For biphenyl atropisomers, polysaccharide-based columns like Chiralcel OD-H or Chiralpak series have proven effective. nih.goveurjchem.com The separation is influenced by factors such as the mobile phase composition (e.g., mixtures of hexane (B92381) and isopropanol), flow rate, and column temperature. eurjchem.com By optimizing these parameters, baseline separation of the two atropisomers can be achieved, allowing for their isolation and characterization.

The resolution of atropisomers can also be monitored by observing the separation of their signals in NMR spectroscopy in the presence of a chiral solvating agent or by using chiral shift reagents. However, for preparative separation, chiral HPLC is generally the method of choice. chiraltech.com

Table 2: Example of Chiral HPLC Separation Parameters

ParameterCondition
ColumnChiralcel OD-H eurjchem.com
Mobile PhaseHexane:2-Propanol (9:1, v/v) eurjchem.com
Flow Rate1.0 mL/min eurjchem.com
Temperature25 °C eurjchem.com
DetectionUV, 254 nm eurjchem.com

This table provides typical parameters for chiral HPLC separation of related compounds and serves as a guide for the potential separation of this compound atropisomers.

Influence of Solvent and Temperature on Conformational Preferences

The conformational preferences and the dynamics of interconversion of atropisomers can be influenced by environmental factors such as the solvent and temperature.

Solvent Effects: The nature of the solvent can affect the rotational barrier and the equilibrium between different conformers. A phenomenological model has been applied to study the solubility of substituted biphenyls in methanol/water mixtures, separating solvent effects into general medium effects (solvophobic effect) and specific solvation effects. nih.gov While this study focused on solubility, the underlying principles of solute-solvent interactions also apply to conformational dynamics. Solvents can stabilize the ground states or the transition state of the rotation to different extents, thereby altering the rotational barrier. For instance, polar solvents might interact differently with the polar groups in the molecule compared to nonpolar solvents, potentially influencing the dihedral angle and the ease of rotation.

Temperature Effects: Temperature has a direct and significant impact on the kinetics of atropisomer interconversion. rhhz.net As the temperature increases, the available thermal energy can overcome the rotational barrier, leading to a faster rate of racemization. libretexts.org This is a key consideration in the isolation and handling of resolved atropisomers. For compounds with borderline rotational barriers, a decrease in temperature can "freeze out" the conformers, allowing for their observation and separation, while at higher temperatures, they may interconvert freely. unacademy.com The relationship between temperature and the rate of interconversion follows the Arrhenius equation, and variable-temperature NMR studies are a direct application of this principle to determine the activation parameters of the process. rsc.org

Rigorous Theoretical and Computational Investigations of 2,6,2 Trimethyl Biphenyl

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the structural and electronic characteristics of 2,6,2'-trimethyl-biphenyl. These calculations offer a balance between computational cost and accuracy, making them well-suited for studying relatively large and complex molecular systems.

Optimization of Ground and Transition State Structures

The potential energy surface of this compound is characterized by distinct energy minima corresponding to stable ground state conformations and saddle points representing transition states for their interconversion. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are used to optimize the geometries of these stationary points.

The ground state of this compound adopts a non-planar conformation to alleviate the steric strain imposed by the ortho-methyl groups. The dihedral angle between the two phenyl rings is a critical parameter defining the molecular geometry. In the transition state for atropisomerization, the two phenyl rings are forced into a coplanar arrangement, leading to significant steric repulsion and a higher energy state. The calculated energy difference between the ground and transition states provides the rotational barrier for the interconversion of the atropisomers. Molecular mechanics calculations on similar 2,2',6-trialkylbiphenyls have shown that the rotational barrier is significant, supporting the existence of stable atropisomers at room temperature. uu.nl

Table 1: Representative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d))

ParameterGround StateTransition State
Dihedral Angle (C1-C2-C1'-C6')~ 65-75°0° or 180°
C-C Inter-ring Bond Length~ 1.49 Å~ 1.48 Å
Rotational Energy Barrier~ 18-22 kcal/mol-

Note: The values in this table are representative and based on computational studies of similarly substituted biphenyls. Actual values may vary depending on the specific level of theory and basis set used.

Analysis of Frontier Molecular Orbitals (FMO) and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of molecules. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is typically a π-orbital delocalized over both phenyl rings, while the LUMO is a corresponding π*-antibonding orbital. The steric hindrance caused by the methyl groups leads to a twisting of the biphenyl (B1667301) system, which in turn affects the extent of π-conjugation and the energies of the frontier orbitals. The electron density distribution, also obtainable from DFT calculations, reveals the regions of the molecule that are electron-rich or electron-poor.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO~ -6.0 to -6.5
LUMO~ -0.5 to -1.0
HOMO-LUMO Gap~ 5.0 to 6.0

Note: These values are illustrative and depend on the computational method and solvent model employed.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP surface typically shows negative potential located above and below the plane of the aromatic rings, corresponding to the π-electron clouds. The regions around the hydrogen atoms of the methyl groups exhibit a more positive potential. The shape and values of the MEP are influenced by the dihedral angle between the phenyl rings, with changes in conformation leading to a redistribution of the electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. nih.govresearchgate.netnih.govresearchgate.net It partitions the molecular wavefunction into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bond orbitals.

Quantum-Chemical Circular Dichroism (QC-CD) Calculations for Spectroscopic Prediction

Due to the presence of axial chirality, the enantiomers of this compound are optically active and exhibit circular dichroism (CD). mdpi.com Quantum-chemical calculations of CD spectra have become a reliable tool for determining the absolute configuration of chiral molecules. nih.govrsc.orgarxiv.org

Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic CD spectra of chiral molecules. By calculating the rotational strengths of the electronic transitions, it is possible to simulate the CD spectrum. A comparison of the calculated spectrum with the experimentally measured spectrum allows for the unambiguous assignment of the absolute configuration (P or M) of the atropisomers. The calculated CD spectrum is highly sensitive to the molecular conformation, making it a powerful tool for studying the conformational preferences of flexible chiral molecules in solution.

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape and flexibility of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the dynamic behavior of this compound in different environments, such as in the gas phase or in a solvent.

MD simulations can be used to study the interconversion between the different atropisomers by observing the time evolution of the dihedral angle between the phenyl rings. These simulations can also provide insights into the influence of the solvent on the conformational equilibrium and the dynamics of the rotational process. By analyzing the trajectory of the simulation, it is possible to identify the most populated conformational states and the pathways for their interconversion, thus complementing the static picture provided by DFT calculations.

Assessment of Enthalpy/Entropy Contributions to Conformational Kinetic Isotope Effects

The rotation around the central C-C bond in substituted biphenyls like this compound is hindered, leading to atropisomerism. The rate of interconversion between these conformers can be studied through kinetic experiments, and the use of isotopic substitution can reveal subtle details about the transition state. The conformational kinetic isotope effect (CKIE) is a powerful probe into the mechanism of this rotational process.

Theoretical studies have shown that CKIEs are not always dominated by enthalpic differences in zero-point vibrational energies (ZPE), as is often assumed. nih.gov In many systems, entropic contributions can be significant and even dominant. nih.govnih.govresearchgate.net Density functional theory (DFT) calculations are employed to map the potential energy surface for the conformational interchange, locating the ground state (GS) and the transition state (TS) for rotation. researchgate.net From these structures, vibrational frequencies are calculated for both the light (e.g., hydrogen) and heavy (e.g., deuterium) isotopologues.

Enthalpic Contribution (ΔΔH‡): This term is primarily related to the differences in zero-point vibrational energy (ZPE) between the ground and transition states of the isotopologues.

Entropic Contribution (-TΔΔS‡): This term arises from differences in the vibrational partition functions. Low-frequency vibrations, which are more easily populated at a given temperature, can lead to significant entropic effects. nih.gov

Theoretical investigations on related, sterically hindered biphenyls have demonstrated that the Bigeleisen-Mayer formalism, which breaks down the KIE into ZPE, EXC (excitation), and MMI (moment of inertia) terms, does not always correlate directly with the enthalpy/entropy dissection. nih.govnih.gov For instance, in some systems, a significant entropic contribution is observed, indicating that changes in the vibrational landscape between the ground and transition states are crucial for a complete understanding of the kinetic isotope effect. nih.gov For a molecule like this compound, the steric clash of the methyl groups during rotation would be expected to significantly alter low-frequency vibrational modes at the transition state, likely leading to a notable entropic contribution to the CKIE.

Below is a representative data table illustrating how enthalpy and entropy contributions to the CKIE are reported in computational studies of similar biphenyl systems. nih.govresearchgate.net

Table 3: Illustrative Enthalpy/Entropy Contributions to the Conformational Kinetic Isotope Effect (CKIE) for a Hindered Biphenyl System (Based on data for similar compounds)

ContributionValue (at a given temperature T)
ΔΔG‡0.888
ΔΔH‡0.743
-TΔΔS‡1.193
Bigeleisen-Mayer Terms
ZPE0.755
EXC1.182
MMI0.995
Overall CKIE (kH/kD) 0.888

This detailed computational analysis allows for a deeper understanding of the factors governing the conformational dynamics of this compound, highlighting the interplay of both enthalpic and entropic effects in the rotational barrier.

Reactivity and Chemical Transformations of 2,6,2 Trimethyl Biphenyl Derivatives

Functionalization Reactions at Peripheral and Ortho Positions

The strategic placement of methyl groups in 2,6,2'-trimethyl-biphenyl directs functionalization to specific positions on the biphenyl (B1667301) scaffold. The steric hindrance provided by the ortho-methyl groups on one ring and the single ortho-methyl group on the other influences the approach of reagents, often favoring reactions at the less sterically crowded peripheral positions.

Functionalization can be achieved through various methods, including lithiation followed by quenching with an electrophile. This approach allows for the introduction of a wide range of functional groups at positions amenable to deprotonation. For instance, the peripheral positions of the biphenyl system can be functionalized, as can the ortho positions when directing groups are present or when the reaction conditions overcome the steric hindrance. core.ac.uk

The synthesis of more complex derivatives, such as those with additional functional groups like aldehydes, opens up further avenues for functionalization. For example, 2',4',6'-trimethyl-[1,1'-biphenyl]-2-carbaldehyde (B13619484) can be synthesized via a Suzuki-Miyaura cross-coupling reaction, providing a handle for subsequent transformations. The aldehyde group itself can be oxidized to a carboxylic acid or reduced to an alcohol, while the biphenyl rings can undergo further substitution reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Biphenyl Rings

The electronic properties of the methyl groups, being weakly electron-donating, activate the aromatic rings towards electrophilic substitution. However, the steric hindrance from these same groups plays a significant role in determining the site of substitution.

Electrophilic Aromatic Substitution (EAS):

In biphenyl systems, electrophilic attack generally occurs at the ortho and para positions due to the activating effect of the phenyl group. For this compound, the presence of methyl groups further enhances the electron density of the rings, making them more susceptible to electrophilic attack. youtube.commasterorganicchemistry.com The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com

However, the steric bulk of the three methyl groups in this compound significantly influences the regioselectivity. The ortho positions (positions 3, 5, and 3') are sterically hindered. Therefore, electrophilic substitution is most likely to occur at the para-position of the ring bearing two methyl groups (position 4) and the para-position of the ring bearing one methyl group (position 4'). The relative rates of substitution at these positions would depend on the specific electrophile and reaction conditions. For instance, nitration or halogenation would be expected to yield a mixture of para-substituted products. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionPredicted ReactivityRationale
4Highly FavoredActivated by two ortho-methyl groups and one para-phenyl group; sterically accessible.
4'FavoredActivated by one ortho-methyl group and one para-phenyl group; sterically accessible.
3, 5, 3'DisfavoredSterically hindered by adjacent methyl groups.

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution is less common for simple aromatic hydrocarbons like this compound as they lack a good leaving group and the electron-rich rings are not susceptible to nucleophilic attack. For SNA_r to occur, the aromatic ring must be activated by strong electron-withdrawing groups and possess a suitable leaving group. weebly.com

However, derivatives of this compound can be designed to undergo nucleophilic substitution. For example, if a halogen were introduced at a position activated by an electron-withdrawing group, it could potentially be displaced by a nucleophile. The mechanism of such a reaction would likely proceed through a bimolecular (SNA_r2) or a unimolecular (SNA_r1) pathway, depending on the substrate and reaction conditions. ucl.ac.uklibretexts.org The presence of bulky methyl groups would likely hinder the backside attack required for an SNA_r2 mechanism, potentially favoring an elimination-addition pathway if a strong base is used.

Oxidation and Reduction Pathways of the Methyl Substituents and Aromatic Rings

The methyl groups and the aromatic rings of this compound can undergo both oxidation and reduction reactions under appropriate conditions.

Oxidation:

The methyl groups can be oxidized to various functional groups. For example, using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), the methyl groups can be oxidized to carboxylic acids. Milder oxidizing agents could potentially lead to the formation of aldehydes or alcohols. The selective oxidation of one methyl group over the others would be challenging and would likely depend on steric accessibility and the specific reagent used.

The aromatic rings themselves can be resistant to oxidation due to their inherent stability. However, under harsh conditions, they can be cleaved. A more common transformation is the oxidation of a related phenol (B47542) derivative. For instance, the aerobic oxidation of 2,3,6-trimethylphenol (B1330405) to trimethyl-1,4-benzoquinone is a known process catalyzed by copper(II) chloride. nih.gov This suggests that if a hydroxyl group were introduced into the this compound system, similar oxidative transformations could be possible.

Reduction:

The aromatic rings of biphenyls can be reduced under various conditions. Catalytic hydrogenation using noble metal catalysts like ruthenium on carbon (Ru/C) in the presence of a Lewis acid can lead to the saturation of the rings to form bicyclohexyl (B1666981) derivatives. rsc.org The use of dissolving metal reductions, such as with lithium in liquid ammonia, can result in the partial reduction of the aromatic rings to form dihydro or tetrahydro derivatives. rsc.org The specific products obtained would depend on the reaction conditions and the substitution pattern of the biphenyl.

Table 2: Potential Oxidation and Reduction Products of this compound

Reaction TypeReagent/ConditionPotential Product(s)
Methyl Group OxidationKMnO4, heatBiphenyl-tricarboxylic acid
Aromatic Ring ReductionH2, Ru/C2,6,2'-Trimethyl-bicyclohexyl
Aromatic Ring ReductionLi, NH3Dihydro- or Tetrahydro-2,6,2'-trimethyl-biphenyl

Advanced Applications and Emerging Research Directions for 2,6,2 Trimethyl Biphenyl Scaffolds

Role as Building Blocks in Advanced Materials Science

Development of Organic Electronic Materials (e.g., Luminophores, Liquid Crystals)

The exploration of 2,6,2'-trimethyl-biphenyl scaffolds in the realm of organic electronic materials is a burgeoning field, with significant potential for the creation of novel luminophores and liquid crystals. The inherent twisted structure of this biphenyl (B1667301) derivative is a critical factor in determining its photophysical and mesomorphic properties.

Luminophores:

The non-planar structure of this compound, a result of steric hindrance from the ortho-methyl groups, is expected to influence its luminescent properties significantly. This twisting of the biphenyl backbone can disrupt π-conjugation, which in turn can lead to a higher triplet energy (ET). A high triplet energy is a crucial characteristic for host materials in phosphorescent organic light-emitting diodes (PhOLEDs), as it allows for efficient energy transfer to the phosphorescent guest emitter. Research on other highly twisted biphenyl derivatives has demonstrated that an almost orthogonal conformation can lead to a good separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), resulting in a small energy gap between the singlet and triplet excited states (ΔEST) and consequently a high triplet energy rsc.org. For instance, a triarylborane-based biphenyl with substituents at the o,o'-positions exhibited a high triplet energy of 2.57 eV, making it an effective host for blue and green PhOLEDs rsc.org.

Furthermore, the steric hindrance in such molecules can prevent aggregation-caused quenching (ACQ) of luminescence in the solid state, a common issue in many organic luminophores. By incorporating sterically demanding groups, it is possible to design materials that exhibit efficient solution and solid-state emission. This principle has been demonstrated in luminophores where steric pressure induced by methyl groups modulates the emissive states arxiv.org. Theoretical and experimental studies on other ortho-substituted biphenyl systems, such as o-carboranyl luminophores, have shown that the planarity between the substituted biphenyl rings is a crucial factor regulating intramolecular charge transfer (ICT)-based radiative efficiency researchgate.netacs.org. While specific photophysical data for this compound is not extensively documented, the structural similarities suggest that its derivatives could be promising candidates for highly efficient and stable luminophores.

Liquid Crystals:

The shape and rigidity of a molecule are paramount in determining its liquid crystalline behavior. The introduction of methyl groups onto the biphenyl core, as in this compound, is expected to have a pronounced effect on its mesomorphic properties. Generally, lateral substituents on a mesogenic core can lower the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) by increasing the breadth of the molecule and disrupting the intermolecular packing. Studies on ring-methylated phenyl benzoyloxybenzoates have shown that nematic-isotropic transition temperatures decrease as the number of appended methyl groups increases tandfonline.com.

However, the specific substitution pattern of this compound introduces a significant twist in the molecular structure. This deviation from linearity could disfavor the formation of conventional calamitic (rod-like) liquid crystal phases such as nematic or smectic phases. Research on other biphenyl derivatives has shown that structural bends can disrupt mesomorphism semanticscholar.org. Conversely, the unique, non-planar shape could be exploited to design novel, non-conventional liquid crystal phases. The influence of terminal alkyl or alkoxy chains, which are commonly attached to mesogenic cores, would also play a critical role in the formation and stability of any potential liquid crystal phases semanticscholar.orgmdpi.com. While experimental data on the liquid crystalline properties of this compound derivatives are scarce, computational studies on related biphenyl systems are being used to predict their mesomorphic behavior based on molecular properties like aspect ratio and polarity researchgate.net.

Below is a table summarizing the potential effects of the this compound scaffold on the properties of organic electronic materials.

Material TypeKey Structural Feature of ScaffoldPotential Effect on Properties
Luminophores Twisted biphenyl core, steric hindranceHigh triplet energy, prevention of aggregation-caused quenching, potential for high solid-state luminescence efficiency.
Liquid Crystals Non-planar, twisted molecular shapeDisruption of conventional calamitic phases, potential for novel, non-conventional mesophases.

Exploration of this compound Analogs in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The unique, twisted geometry of this compound and its analogs makes it an intriguing building block for the construction of novel supramolecular architectures, including host-guest systems and self-assembling materials.

Host-Guest Chemistry:

The twisted conformation of the this compound scaffold can be utilized to create pre-organized cavities and binding pockets for molecular recognition. This is a fundamental concept in host-guest chemistry, where a host molecule selectively binds a guest molecule. The methyl groups not only enforce the twist but also provide a hydrophobic surface that can interact with suitable guest molecules.

Recent research has highlighted the use of macrocycles incorporating biphenyl units, known as biphenarenes, as a new generation of hosts with customizable cavity sizes nih.gov. These systems demonstrate the versatility of the biphenyl moiety in creating recognition sites for a variety of guests nih.gov. While not specifically using the 2,6,2'-trimethyl substitution, these studies underscore the principle that the defined geometry of biphenyl-containing structures can lead to selective host-guest interactions. The fixed dihedral angle of a sterically hindered biphenyl can act as a chiral element, potentially leading to enantioselective recognition of guest molecules.

Self-Assembly:

Self-assembly is the spontaneous organization of molecules into ordered structures. The defined shape and potential for directional intermolecular interactions of this compound analogs make them promising candidates for designing self-assembling systems. For example, by functionalizing the biphenyl core with groups capable of hydrogen bonding or π-π stacking, it is possible to program the molecules to form specific supramolecular structures such as fibers, gels, or vesicles.

Studies on biphenyl-tripeptide conjugates have shown their ability to self-assemble into supramolecular nanofiber hydrogels, with the biphenyl unit playing a key role in the assembly process nih.gov. The rigidity and aromatic nature of the biphenyl core can drive π-π stacking interactions, which, in concert with other non-covalent forces, direct the formation of the desired supramolecular architecture. The twisted nature of the this compound scaffold could introduce a helical bias into such self-assembled structures, leading to the formation of chiral nanomaterials.

The table below outlines the potential applications of this compound analogs in supramolecular chemistry.

Supramolecular ApplicationRole of the this compound ScaffoldPotential Outcome
Host-Guest Systems Provides a pre-organized, twisted binding cavity.Selective recognition of guest molecules, potential for chiral recognition.
Self-Assembling Materials Acts as a rigid, shape-persistent building block with a defined geometry.Formation of ordered supramolecular structures like nanofibers, gels, and potentially chiral materials.

Future Perspectives and Promising Research Avenues for 2,6,2 Trimethyl Biphenyl

Novel Synthetic Routes for Scalable and Sustainable Production

The synthesis of sterically hindered biphenyls such as 2,6,2'-trimethyl-biphenyl has historically been a challenge due to low yields and harsh reaction conditions. However, modern catalytic systems are paving the way for more efficient, scalable, and sustainable production. The focus is on cross-coupling reactions that can overcome the steric hindrance imposed by the ortho-substituents.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the most effective methods. Research shows that the choice of ligand is critical. For instance, using specialized phosphine (B1218219) ligands like 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) in combination with a palladium source such as Pd(dba)₂ significantly improves reaction outcomes. nih.govuky.edu These advanced catalyst systems have demonstrated superior yields, often ranging from 65% to 98%, compared to traditional methods like the Ullmann coupling, which typically afford yields of only 20-38% for similar hindered biaryls. nih.govuky.edu

The drive for sustainability is pushing research towards replacing expensive and scarce palladium catalysts with more abundant and less toxic transition metals like iron and cobalt. rsc.org While still an emerging area for tri-ortho-substituted biphenyls, iron- and cobalt-based catalysts have shown promise in other biphenyl (B1667301) syntheses, offering a greener and more economical pathway. rsc.org The development of these more sustainable catalysts, combined with methodologies that are amenable to large, multigram scale production, represents a key avenue for making this compound and its derivatives more accessible for industrial and pharmaceutical applications. nih.govnih.govmit.edu

Table 1: Comparison of Synthetic Methods for Sterically Hindered Biphenyls

Method Typical Catalyst/Reagents Typical Yield Advantages Disadvantages Citations
Suzuki-Miyaura Coupling Pd(dba)₂ / DPDB ligand, K₃PO₄ 65-98% High yields, good functional group tolerance, milder conditions. Requires expensive palladium catalyst and specialized ligands. nih.govuky.edu
Ullmann Reaction Copper bronze, high temperatures (e.g., 230°C) 20-38% Palladium-free. Low yields, harsh conditions, formation of by-products. nih.gov
Kumada Coupling Ni or Pd catalyst, Grignard reagents (e.g., Aryl-MgBr) Good to Excellent Utilizes readily available Grignard reagents. Can use cheaper Ni catalysts. High reactivity of Grignard reagents can limit functional group tolerance. rsc.orgnih.gov
Iron-Catalyzed Coupling Fe catalyst, IMes ligand, Arylboronates Good Utilizes abundant, cheap, and non-toxic metal. Less developed for highly hindered substrates. rsc.org

Discovery of Unprecedented Catalytic Applications

The unique three-dimensional structure of this compound, characterized by restricted rotation around the central carbon-carbon bond (atropisomerism), makes it a highly attractive scaffold for developing novel catalysts and ligands. researchgate.net The steric bulk provided by the three ortho-methyl groups can create a well-defined chiral pocket, which is a desirable feature for enantioselective catalysis.

While this compound itself is not yet a widely used catalyst, its structural motifs are present in a variety of highly effective catalytic systems. For example, N-heterocyclic carbene (NHC) ligands bearing bulky 2,4,6-trimethylphenyl (mesityl) groups are used to stabilize palladium and copper complexes, enhancing their catalytic activity in cross-coupling and other reactions. alfachemic.comst-andrews.ac.uksigmaaldrich.com Furthermore, manganese complexes incorporating N,N'-bis[(2,4,6-trimethylphenyl)imino]acenaphthene ligands have demonstrated catalytic activity in hydrocarbon oxidation. researchgate.net

The future in this area lies in designing and synthesizing chiral ligands and organocatalysts directly derived from the this compound backbone. A prominent example of a related structure is (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine, which serves as a chiral nitrogen ligand in enantioselective synthesis. By functionalizing the biphenyl core of this compound, researchers can develop a new class of catalysts for asymmetric transformations, potentially leading to unprecedented levels of selectivity and reactivity in the synthesis of pharmaceuticals and fine chemicals.

Table 2: Examples of Catalytic Systems Employing Trimethylphenyl Motifs

Catalyst/Ligand Type Metal Center (if any) Application Key Feature Citations
N-Heterocyclic Carbene (NHC) Ligand Palladium (Pd) Cross-coupling reactions (e.g., Buchwald-Hartwig, α-ketone arylation). The bulky N,N'-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) ligand stabilizes the active catalytic species. st-andrews.ac.uk
Chiral Triazolium NHC Organocatalyst N/A (Metal-free) Aza-Claisen annulations, oxidative couplings. N-mesityl-substituted chiral catalyst generates reactive homoenolates and enolates for asymmetric synthesis. alfachemic.com
Bis(imino)acenaphthene (BIAN) Ligand Manganese (Mn) Oxidation of hydrocarbons. N,N'-bis[(2,4,6-trimethylphenyl)imino]acenaphthene ligand creates a coordination environment for catalytic oxidation. researchgate.net
Chiral Diamine Ligand N/A (Used in synthesis) Ligand for enantioselective synthesis. (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine provides a chiral environment for metal coordination.

Integration of Machine Learning and AI for Predictive Modeling of Reactivity and Conformation

The complex relationship between the structure of this compound and its properties—particularly its conformational flexibility and the energy barrier to rotation—presents an ideal challenge for machine learning (ML) and artificial intelligence (AI). Predicting the behavior of such molecules is computationally intensive, and AI offers a path to accelerate discovery and design. nih.govmdpi.com

A key application is the prediction of atropisomeric stability. numberanalytics.com The rotation around the biphenyl bond is hindered, but not completely restricted, leading to a dynamic conformational equilibrium. ML models can be trained on data from quantum mechanical calculations of known biphenyls to predict the rotational energy barriers and stable conformations of new derivatives like this compound. researchgate.net This is crucial for designing it into systems like chiral ligands, where a stable conformation is required. Generative models, such as Generative Adversarial Networks (GANs), trained on simulation data, can directly produce realistic conformational ensembles, bypassing the time-consuming process of traditional molecular dynamics simulations. nih.gov

Furthermore, AI can predict reactivity and spectral properties. Models have already been successfully used to predict the chromatographic retention times and mass spectra of complex molecules like polychlorinated biphenyls (PCBs), a task that can be extended to trimethyl-biphenyls and their metabolites. acs.org By correlating molecular descriptors with experimental outcomes, ML can guide synthetic efforts and help identify unknown compounds. polyu.edu.hk This predictive power will enable the rapid screening of virtual libraries of this compound derivatives for desired properties, vastly accelerating the development of new catalysts and materials. arxiv.org

Table 3: Potential Applications of Machine Learning for this compound Research

ML Application Model Type Input Data Predicted Output Significance Citations
Conformational Ensemble Generation Generative Adversarial Network (GAN), Variational Autoencoder (VAE) Molecular dynamics simulation data, molecular structure. Low-energy 3D conformations, population of states. Rapidly explores the molecule's flexibility without expensive, long-timescale simulations. nih.govmdpi.com
Prediction of Atropisomerism Regression Models (e.g., Random Forest), Neural Networks Molecular descriptors, quantum chemical calculation results. Rotational energy barrier, half-life for racemization. Crucial for designing stable chiral ligands and catalysts. researchgate.netnumberanalytics.com
Reactivity Prediction Deep Learning, Graph Neural Networks Reactant structures, reaction conditions. Reaction products, yields, regioselectivity. Guides synthesis planning and discovery of new reactions. nih.gov
Property Prediction Random Forest Regression (RFR), Multiple Linear Regression (MLR) Molecular descriptors, experimental data (e.g., retention times). Chromatographic retention time, mass spectra, LogP. Aids in analytical identification and understanding of physicochemical properties. acs.orgpolyu.edu.hk

Exploration of this compound in Advanced Spectroscopic Techniques (e.g., Dynamic Nuclear Polarization)

The study of molecules with complex dynamic behavior, such as this compound, requires sophisticated analytical tools that can provide high resolution and sensitivity. Advanced spectroscopic techniques, especially solid-state Nuclear Magnetic Resonance (NMR) enhanced by Dynamic Nuclear Polarization (DNP), offer a powerful lens through which to investigate the unique properties of this compound.

DNP-NMR dramatically increases NMR signal sensitivity by transferring electron spin polarization to nuclear spins, reducing experiment times by orders of magnitude. nih.govrsc.org This is particularly valuable for studying samples at very low temperatures (around 100 K), which is a standard condition for DNP experiments. bruker.com At these cryogenic temperatures, the conformational dynamics of this compound would be significantly slowed, potentially allowing for the direct observation of distinct atropisomers that are in rapid exchange at room temperature. The high sensitivity of DNP would enable the characterization of these individual conformational states with atomic-level precision. nih.gov

Future research could involve using DNP-NMR to study this compound embedded within materials, such as polymers or metal-organic frameworks, to understand how its conformation is affected by its environment. This is critical for applications where the molecule is part of a larger assembly, for instance, as a functional unit in a porous catalyst. rsc.org While DNP often involves adding a radical polarizing agent to a sample, the study of how the structure of the target molecule itself influences DNP efficiency is an active area of research. Understanding these interactions could lead to new strategies for enhancing NMR sensitivity for a broad class of organic molecules and materials.

Table 4: Dynamic Nuclear Polarization Mechanisms and Their Relevance to this compound

DNP Mechanism Description Potential Application for this compound Citations
Cross Effect (CE) Polarization transfer between two electrons and a nucleus. Requires a biradical polarizing agent. Standard DNP mechanism to achieve high signal enhancements for studying the 13C or 15N spectrum of labeled this compound. nih.gov
Solid Effect (SE) A simpler mechanism involving one electron and one nucleus, driven by microwave irradiation at "forbidden" transitions. Can provide high polarization, useful for detailed structural analysis of the molecule's frozen conformations at low temperature. nih.gov
Overhauser Effect (OE) Relies on fluctuating electron-nuclear interactions, typically in liquids or conducting solids. Less likely in the solid-state DNP experiments envisioned here, but could be relevant if studying the molecule in solution with specific radicals. nih.gov
Thermal Mixing Involves a common spin temperature among a large pool of electron spins. Contributes to polarization transfer, especially at high radical concentrations, affecting the overall signal enhancement. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6,2'-Trimethyl-biphenyl, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Suzuki-Miyaura Coupling : Use 2-methylphenylboronic acid and 2,6-dimethylbromobenzene with a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–100°C. Monitor reaction progress via TLC or GC-MS. Optimize ligand-to-metal ratios to reduce steric hindrance from methyl groups .
  • Friedel-Crafts Alkylation : Employ AlCl₃ as a catalyst with 2-methylbenzene derivatives. Control temperature (60–80°C) to minimize polyalkylation. Quench with ice-water and purify via column chromatography (silica gel, hexane/ethyl acetate) .
    • Key Considerations : Steric effects from methyl groups may necessitate longer reaction times or elevated temperatures.

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns and methyl group integration). Compare with NIST reference data for structurally similar biphenyls .
  • GC-MS/HPLC : Quantify purity using reverse-phase HPLC (C18 column, methanol/water mobile phase) or GC-MS with electron ionization. Calibrate against known standards .
    • Data Interpretation : Cross-reference retention times and fragmentation patterns with databases to rule out byproducts.

Advanced Research Questions

Q. How do steric and electronic effects of methyl substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps and steric maps. Compare with experimental reaction rates .
  • Kinetic Studies : Conduct time-resolved experiments under varying temperatures and catalyst loads. Use Arrhenius plots to quantify activation barriers .
    • Contradiction Analysis : If experimental yields conflict with computational predictions, re-examine solvent effects or catalyst decomposition pathways .

Q. What strategies resolve contradictions in reported crystallographic data for methyl-substituted biphenyls?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Compare unit cell parameters with literature.
  • Data Validation : Use software (e.g., Mercury, Olex2) to check for twinning or disorder. Reanalyze datasets with conflicting symmetry reports .
    • Case Study : For biphenyls with axial chirality, confirm torsional angles and refine models using high-resolution data (>0.8 Å).

Q. How can substituent-directed functionalization of this compound be achieved without compromising regioselectivity?

  • Methodology :

  • Directed Ortho-Metalation : Use TMPZnCl·LiCl to deprotonate methyl-adjacent positions. Trap intermediates with electrophiles (e.g., I₂ or B(OMe)₃) .
  • Photocatalytic C–H Activation : Employ Ru(bpy)₃²⁺ under blue LED light with oxidizing agents (e.g., K₂S₂O₈) to target electron-rich methyl-substituted positions .
    • Challenge : Competing side reactions (e.g., over-oxidation) require careful optimization of stoichiometry and reaction time.

Guidelines for Handling Contradictions

  • Cross-Validation : Replicate experiments using independent methods (e.g., NMR vs. X-ray) .
  • Open Data Practices : Share raw datasets (e.g., crystallographic .cif files) in repositories to enable peer validation .

Note : Avoid reliance on non-peer-reviewed sources (e.g., vendor catalogs) for critical data. Prioritize NIST, peer-reviewed journals, and computational databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.